methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
Benzofuran compounds, including “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
The compound, also known as methyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)4-nitrobenzamido]-1-benzofuran-3-carboxylate, is a complex molecule that may interact with multiple targets. It is known that both indole and benzofuran derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the biological activities of indole and benzofuran derivatives that the compound likely interacts with its targets to modulate their function . This modulation could result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole and benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the biological activities associated with indole and benzofuran derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . These could include modulation of receptor activity, alteration of cellular processes, and changes to gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The benzofuran derivative is then reacted with 4-nitrobenzoic acid to form the corresponding amide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Tosylation: The amide is subsequently tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base
Major Products
Reduction of Nitro Group: Amino derivative
Hydrolysis of Ester: Carboxylic acid derivative
Substitution of Tosyl Group: Various substituted benzofuran derivatives
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-(4-nitrobenzamido)benzofuran-3-carboxylate: Lacks the tosyl group, which may affect its solubility and biological activity.
Methyl 2-methyl-5-(N-tosylbenzamido)benzofuran-3-carboxylate: Lacks the nitro group, potentially reducing its reactivity and bioactivity.
Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate:
Uniqueness
The combination of the nitro group, tosyl group, and benzofuran core in this compound imparts unique chemical properties, such as enhanced reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-15-4-11-20(12-5-15)36(32,33)26(24(28)17-6-8-18(9-7-17)27(30)31)19-10-13-22-21(14-19)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJEBDPZGWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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